3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1R modulator C5 is a small molecule that acts as an allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This compound enhances the binding of glucagon-like peptide-1 (GLP-1) to its receptor via a transmembrane site, making it a valuable tool in the study of type II diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R modulator C5 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 3-(3-(cyclopentyloxy)benzamido)benzoic acid as a white solid through a series of reactions involving filtration, washing, and drying in vacuo . The compound is then further processed to achieve the final product.
Industrial Production Methods: Industrial production of GLP-1R modulator C5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a solid at -20°C for up to three years, or in solution at -80°C for six months .
Chemical Reactions Analysis
Types of Reactions: GLP-1R modulator C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
GLP-1R modulator C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding interactions and modulation of GLP-1R.
Biology: Investigated for its role in enhancing GLP-1 binding and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating type II diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting GLP-1R and related pathways .
Mechanism of Action
GLP-1R modulator C5 exerts its effects by enhancing the binding of GLP-1 to its receptor via a transmembrane site. This allosteric modulation increases the receptor’s affinity for GLP-1, leading to enhanced activation of downstream signaling pathways. The primary molecular targets include the GLP-1 receptor and associated G protein-coupled signaling pathways .
Comparison with Similar Compounds
GLP-1R modulator C5 is unique in its ability to enhance GLP-1 binding via a transmembrane site. Similar compounds include:
GLP-1 receptor agonists: Such as exendin-4 and liraglutide, which directly activate the receptor.
Dual GIP/GLP-1 receptor agonists: Such as tirzepatide, which target both GLP-1 and glucose-dependent insulinotropic polypeptide receptors.
Other allosteric modulators: Compounds that modulate GLP-1R through different mechanisms or binding sites
GLP-1R modulator C5 stands out due to its specific allosteric modulation mechanism, which offers potential advantages in terms of efficacy and reduced side effects compared to direct agonists .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2 |
InChI Key |
QSAOBVACSHPJMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.